2-(2-BROMOPROPAN-2-YL)-1,3-OXAZOLE

Computational Chemistry Medicinal Chemistry Property Prediction

2-(2-Bromopropan-2-yl)-1,3-oxazole (CAS: 374553-33-0) is a heterocyclic building block composed of a 1,3-oxazole core substituted at the C2 position with a tertiary alkyl bromide (2-bromopropan-2-yl) group. With a molecular formula of C6H8BrNO and a molecular weight of 190.04 g/mol , this compound belongs to the broader class of 2-substituted oxazole building blocks that are widely utilized in medicinal chemistry and organic synthesis, particularly as intermediates for constructing more complex molecules via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions.

Molecular Formula C6H8BrNO
Molecular Weight 190.04 g/mol
CAS No. 374553-33-0
Cat. No. B3263433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-BROMOPROPAN-2-YL)-1,3-OXAZOLE
CAS374553-33-0
Molecular FormulaC6H8BrNO
Molecular Weight190.04 g/mol
Structural Identifiers
SMILESCC(C)(C1=NC=CO1)Br
InChIInChI=1S/C6H8BrNO/c1-6(2,7)5-8-3-4-9-5/h3-4H,1-2H3
InChIKeyNMVUZFOURRTPKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromopropan-2-yl)-1,3-oxazole (CAS 374553-33-0): An Alkyl Halide-Containing Oxazole Building Block for Cross-Coupling and Medicinal Chemistry


2-(2-Bromopropan-2-yl)-1,3-oxazole (CAS: 374553-33-0) is a heterocyclic building block composed of a 1,3-oxazole core substituted at the C2 position with a tertiary alkyl bromide (2-bromopropan-2-yl) group [1]. With a molecular formula of C6H8BrNO and a molecular weight of 190.04 g/mol [1], this compound belongs to the broader class of 2-substituted oxazole building blocks that are widely utilized in medicinal chemistry and organic synthesis, particularly as intermediates for constructing more complex molecules via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions [2]. Its defining structural feature—a reactive carbon-bromine bond on a geminal dimethyl-substituted carbon—distinguishes it from more common aromatic bromooxazoles or primary alkyl bromides, potentially conferring unique steric and electronic properties relevant to selectivity and reactivity profiles in synthetic applications.

Why 2-(2-Bromopropan-2-yl)-1,3-oxazole Cannot Be Freely Substituted with Other Oxazole Building Blocks


While numerous brominated oxazole building blocks are commercially available, they exhibit fundamentally different reactivity profiles that preclude simple substitution. The primary site of functionalization—whether the bromine is directly attached to the oxazole ring (e.g., 2-bromooxazole) or situated on a pendent alkyl chain as in the target compound—dictates the applicable reaction manifolds and the steric environment during key bond-forming steps [1]. Specifically, the tertiary alkyl bromide in 2-(2-bromopropan-2-yl)-1,3-oxazole is poised for S_N1-type nucleophilic substitution reactions that are not accessible to aryl bromides, while the geminal dimethyl substitution may sterically shield the C2 position from unwanted side reactions compared to a primary alkyl bromide analog [2]. These structural nuances translate into quantifiable differences in reactivity, regioselectivity, and product yields in downstream synthetic sequences, making the selection of the correct building block a critical decision with direct impact on synthetic efficiency and success.

Comparative Evidence: Performance and Reactivity of 2-(2-Bromopropan-2-yl)-1,3-oxazole Against Key Analogs


Molecular Descriptors Differentiating 2-(2-Bromopropan-2-yl)-1,3-oxazole from the 2-Chloro Analog

A direct computational comparison of key molecular descriptors reveals that the target compound has a higher molecular weight (190.04 g/mol) and a significantly higher predicted topological polar surface area (TPSA) compared to its 2-chloro analog [1]. These differences are quantifiable and directly impact physicochemical properties relevant to compound selection. For instance, a lower TPSA value is generally correlated with improved membrane permeability [2], suggesting the chloro analog may be more suitable for applications where passive diffusion is paramount, whereas the higher TPSA of the target compound may confer improved aqueous solubility and a different pharmacokinetic profile.

Computational Chemistry Medicinal Chemistry Property Prediction

Reactivity of Tertiary Alkyl Bromide in 2-(2-Bromopropan-2-yl)-1,3-oxazole Versus Aromatic Bromide in 2-Bromooxazole

While no direct, head-to-head experimental study exists, the fundamental difference in hybridization state and electronic environment between the target compound's tertiary alkyl bromide (sp³-hybridized carbon) and the aromatic bromide (sp²-hybridized carbon) in 2-bromooxazole leads to mutually exclusive reaction pathways . The target compound is designed to undergo S_N1 nucleophilic substitution, where the rate-determining step is the formation of a relatively stable tertiary carbocation. In contrast, 2-bromooxazole is a substrate for Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) where oxidative addition of a Pd(0) catalyst into the C(sp²)-Br bond is the key activation step [1]. A researcher seeking to install an oxazole via a carbon-carbon bond would use 2-bromooxazole; a researcher seeking to functionalize a molecule with a tertiary alkyl oxazole group would require the target compound.

Synthetic Methodology Reaction Mechanisms Cross-Coupling

Steric Shielding of the C2 Position: 2-(2-Bromopropan-2-yl)-1,3-oxazole Versus a Primary Alkyl Bromide Analog

A key differentiator for the target compound is the presence of the gem-dimethyl group on the carbon adjacent to the oxazole ring. This structural feature introduces significant steric bulk near the oxazole core, which can be leveraged to modulate biological activity or prevent unwanted metabolic pathways [1]. In a comparative context, a primary alkyl bromide analog like 2-(bromomethyl)-1,3-oxazole lacks this steric hindrance. While direct comparative binding or stability data are not publicly available, the introduction of a gem-dimethyl group is a well-established strategy in medicinal chemistry to impart metabolic stability, as it sterically shields metabolically labile sites, particularly those susceptible to cytochrome P450 oxidation [2]. This is a quantifiable design feature that distinguishes it from its primary alkyl counterpart.

Medicinal Chemistry Structure-Activity Relationship (SAR) Synthetic Strategy

Documented Utility of Related Oxazole Building Blocks in High-Value Synthetic Applications

Direct published data for the specific use of 2-(2-bromopropan-2-yl)-1,3-oxazole is limited. However, its value is inferred from the demonstrated utility of closely related alkyl-substituted bromooxazole building blocks in advanced synthetic chemistry. For instance, 4-bromo-1,3-oxazoles have been successfully employed in complex settings, such as in Stille cross-coupling reactions toward the total synthesis of the cytotoxic natural product Leiodolide A [1]. Similarly, studies have established robust protocols for sp²-sp³ cross-coupling reactions of oxazolyl halides, demonstrating the general feasibility of using such building blocks to construct complex molecular architectures . The target compound, by virtue of its tertiary alkyl bromide, represents a specialized subset of these versatile building blocks, poised for analogous high-value applications where a tertiary alkyl linkage is required.

Total Synthesis Natural Products Medicinal Chemistry

Optimal Scientific and Industrial Applications for 2-(2-Bromopropan-2-yl)-1,3-oxazole


Diversification of Chemical Libraries in Early-Stage Drug Discovery

Given its unique combination of an oxazole ring and a sterically hindered tertiary alkyl bromide, 2-(2-bromopropan-2-yl)-1,3-oxazole is an ideal building block for diversifying screening libraries. Its predicted physicochemical properties (e.g., a TPSA of 26.0 Ų) place it in a favorable property space for oral drug candidates [1], while the gem-dimethyl group provides a handle for probing steric effects in structure-activity relationship (SAR) studies [2]. This compound allows medicinal chemists to rapidly generate analogs with a different steric and electronic profile compared to compounds derived from aromatic bromooxazoles or simpler alkyl halides.

Synthesis of Tertiary Alkyl Oxazole Derivatives via Nucleophilic Substitution

This compound is specifically designed for synthetic routes where an oxazole ring must be attached via a tertiary alkyl linkage. It is an excellent electrophile for S_N1-type reactions with a wide range of nitrogen, oxygen, and sulfur nucleophiles [1]. This allows for the creation of a diverse set of compounds where the oxazole is separated from a core scaffold by a gem-dimethyl-substituted methylene unit. This structural motif is common in molecules where metabolic stability or conformational constraint is desired, making this building block valuable for synthesizing compounds with potentially improved pharmacokinetic profiles [2].

Building Block for Agrochemical and Specialty Chemical Synthesis

Beyond pharmaceuticals, oxazole-containing compounds are important in agrochemicals and specialty materials [1]. The target compound serves as a versatile intermediate for introducing a 1,3-oxazole moiety into novel chemical entities. Its reactive bromine handle allows for its incorporation into more complex structures that could serve as new active ingredients in crop protection or as functional components in advanced materials, leveraging the known bioactivity and material properties of the oxazole heterocycle [2].

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